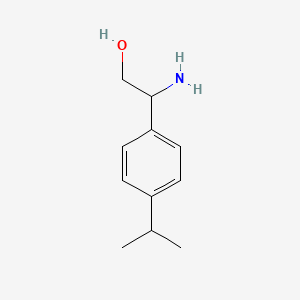

2-Amino-2-(4-isopropylphenyl)ethanol

Übersicht

Beschreibung

2-Amino-2-(4-isopropylphenyl)ethanol is an organic compound with the chemical formula C11H17NO. It is a colorless to pale yellow liquid with a wine-like aroma and is soluble in water and most organic solvents . This compound is used in various applications, including as an antioxidant, pharmaceutical intermediate, and surfactant .

Vorbereitungsmethoden

2-Amino-2-(4-isopropylphenyl)ethanol can be synthesized through an amine-alkali condensation reaction involving 4-isopropylbenzaldehyde and ethylene glycol amine . The specific synthesis steps and conditions can be adjusted according to the desired outcome. Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Alkylation and Acylation

The primary amino group participates in nucleophilic substitutions:

a. Alkylation with Methyl Iodide: Conditions: DMSO, KOH, 25°C .

b. Acylation with Acetyl Chloride: Yield: ~58% (analogous reactions) .

Condensation and Cyclization

The amino-alcohol structure facilitates heterocycle formation:

a. Schiff Base Formation:

Reaction with aldehydes yields imines, precursors to pyrimidines or pyrroles :b. Multicomponent Reactions:

In DBSA/H₂O microemulsions, it condenses with aldehydes and malononitrile to form 4H-pyran derivatives :

| Component | Role | Conditions | Yield |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Electrophile | 105°C, 2h | 82.4% |

| Malononitrile | Nucleophile | DBSA catalyst |

Diazotization and Azide Formation

The amino group reacts with diazotizing agents to form azides, useful in click chemistry :

Reaction: Application: Intermediate for triazole ligation in drug discovery.

Atmospheric Degradation

Under OH radical exposure (simulated environmental conditions), hydrogen abstraction occurs at multiple sites :

| Abstraction Site | Product | Branching Ratio |

|---|---|---|

| −CH₃ (isopropyl) | Aldehyde derivatives | 5–10% |

| −CH₂ (ethanol chain) | Formaldehyde + imines | >70% |

| −NH₂ | Nitramines (e.g., AMPNO₂) | 5–20% |

Pharmaceutical Intermediate

The compound serves as a precursor in β-glucuronidase inhibitors and kinase modulators:

Example: Incorporation into 2-aminopyrimidines enhances inhibitory activity (IC₅₀ = 2.8 µM) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis:

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics facilitate the enhancement of drug efficacy and specificity.

Case Study:

A study demonstrated the synthesis of various pharmaceutical agents where 2-amino-2-(4-isopropylphenyl)ethanol was a critical intermediate. The compound's ability to modulate receptor activity makes it valuable in developing drugs aimed at conditions like depression and anxiety disorders .

Biochemical Research

Enzyme Inhibition and Receptor Binding:

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. It provides insights into metabolic pathways and potential therapeutic targets.

Research Findings:

Research highlighted its effectiveness in inhibiting specific enzymes involved in metabolic processes, which could lead to the development of new therapeutic agents targeting metabolic disorders .

Cosmetic Formulations

Moisturizing Properties:

Due to its hydrophilic nature, this compound is used in skin care products. It enhances skin hydration and texture.

Market Analysis:

Cosmetic formulations containing this compound have been shown to improve skin moisture retention significantly, leading to its inclusion in premium skincare lines .

Polymer Chemistry

Building Block for Specialty Polymers:

The compound acts as a building block in the production of specialty polymers. These polymers exhibit enhanced thermal and mechanical properties.

Experimental Data:

Research indicated that incorporating this compound into polymer matrices resulted in improved thermal stability and mechanical strength compared to traditional polymers .

| Application Area | Impact | Examples/Results |

|---|---|---|

| Pharmaceutical Development | Enhances drug efficacy | Key intermediate in neurological disorder drugs |

| Biochemical Research | Insights into enzyme inhibition | Effective against specific metabolic enzymes |

| Cosmetic Formulations | Improves skin hydration | Used in premium skincare products |

| Polymer Chemistry | Enhances thermal/mechanical properties | Improved stability in specialty polymers |

Analytical Chemistry

Standard for Chromatographic Techniques:

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures.

Methodological Insights:

Studies have shown that using this compound as a standard improves the accuracy and reliability of chromatographic analyses, particularly in complex biological samples .

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-isopropylphenyl)ethanol involves its interaction with molecular targets and pathways. As an antioxidant, it helps prevent the oxidation of fats and oils by donating electrons to free radicals, thereby neutralizing them . In pharmaceutical applications, its mechanism of action depends on the specific drug it is used to synthesize.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-(4-isopropylphenyl)ethanol can be compared with other similar compounds, such as:

2-Amino-2-phenylethanol: This compound has a similar structure but lacks the isopropyl group, which may affect its chemical properties and applications.

2-Amino-2-(4-methylphenyl)ethanol: This compound has a methyl group instead of an isopropyl group, leading to differences in reactivity and use.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications.

Biologische Aktivität

2-Amino-2-(4-isopropylphenyl)ethanol, with the molecular formula C11H17NO, is an organic compound notable for its diverse biological activities. This compound has garnered attention in neuropharmacology due to its potential effects on neurotransmitter systems, particularly in the context of treating mood disorders such as depression and anxiety. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Amino group : Contributes to its basic properties and potential interactions with biological targets.

- Isopropyl substitution : Influences its lipophilicity and interaction with cellular membranes.

Research indicates that this compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine. Initial findings suggest it enhances serotonin receptor activity, which could account for its antidepressant-like effects. The precise pharmacodynamics and pharmacokinetics are still under investigation, but these mechanisms are crucial for understanding its therapeutic potential.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant activity in modulating neurotransmitter systems. Key findings include:

- Serotonin Receptor Modulation : Enhances serotonin receptor activity, potentially leading to antidepressant effects.

- Norepinephrine Interaction : Preliminary evidence suggests involvement in norepinephrine pathways, which are critical in mood regulation.

Case Studies

- Antidepressant-Like Effects : In a controlled animal study, administration of this compound resulted in reduced depressive-like behaviors, as measured by the forced swim test (FST). The results indicated a significant decrease in immobility time compared to control groups.

- Anxiety Reduction : Another study assessed the compound's anxiolytic properties using the elevated plus maze (EPM) model. Results demonstrated increased time spent in open arms, suggesting reduced anxiety levels.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from similar compounds. Below is a comparative table:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-1-(4-isopropylphenyl)ethanol | Amino group on first carbon | Primarily used in organic synthesis |

| 2-Amino-2-(4-tert-butylphenyl)ethanol | Tert-butyl substitution instead of isopropyl | Exhibits different biological activities due to sterics |

| (S)-2-Amino-2-(p-tolyl)ethanol | Methyl group on phenyl ring | Potentially different chiral properties affecting activity |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Synthesis : Utilizing β-ketothioamides and ethyl cyanoacetate under catalysis.

- Green Chemistry Approaches : Employing eco-friendly methods that enhance yield while minimizing environmental impact.

This compound serves as a molecular building block in pharmaceuticals and organic synthesis, particularly in developing new therapeutic agents targeting neurological disorders.

Eigenschaften

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBDVIKYGKHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281307 | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-18-4 | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.